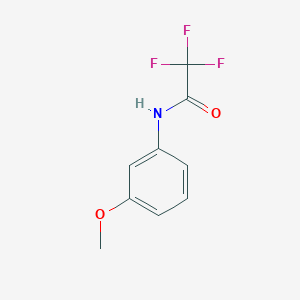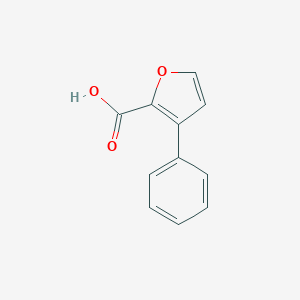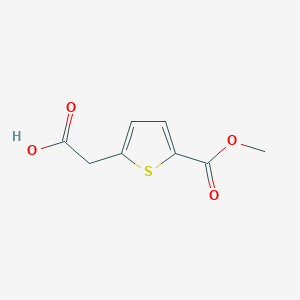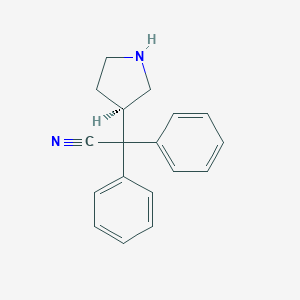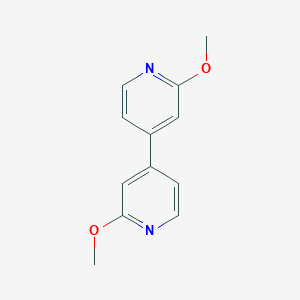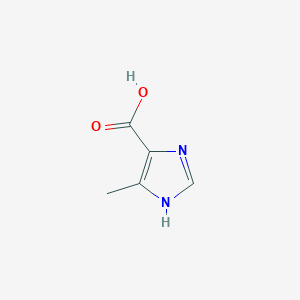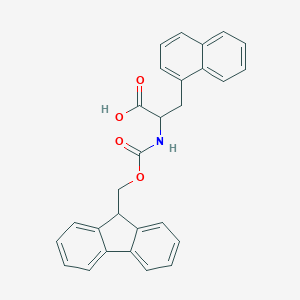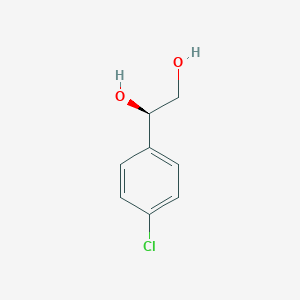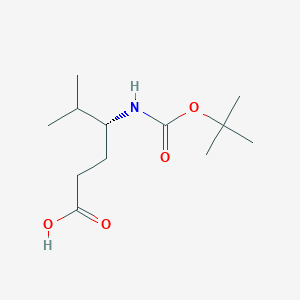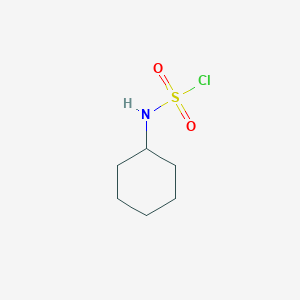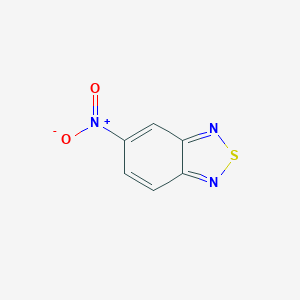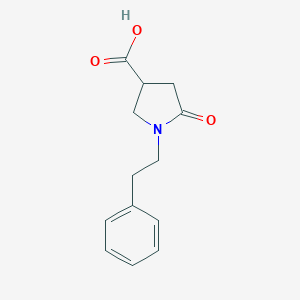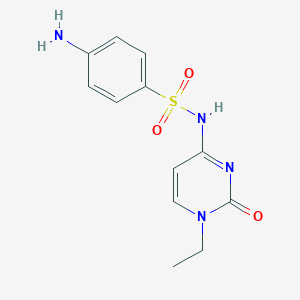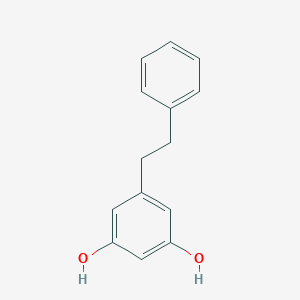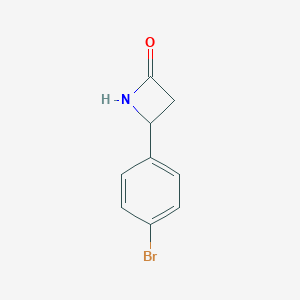
4-(4-Bromophenyl)azetidin-2-one
Descripción general
Descripción
“4-(4-Bromophenyl)azetidin-2-one” is a chemical compound with the CAS Number: 103247-89-8 . It has a molecular weight of 226.07 and its IUPAC name is 4-(4-bromophenyl)-2-azetidinone . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of “4-(4-Bromophenyl)azetidin-2-one” is characterized by a β-lactam ring and a phenyl ring . Both rings are essentially planar, with a torsion angle of 5.5° about the bond joining the two rings .Physical And Chemical Properties Analysis
“4-(4-Bromophenyl)azetidin-2-one” is a solid compound . Its molecular weight is 226.07 . The InChI code for this compound is 1S/C9H8BrNO/c10-7-3-1-6(2-4-7)8-5-9(12)11-8/h1-4,8H,5H2,(H,11,12) .Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : Azetidin-2-one derivatives, including 4-(4-Bromophenyl)azetidin-2-one, have been synthesized and tested for their antimicrobial activity . These compounds were synthesized by reacting 3-chloro-1-{4-[3-(Substituted phenyl)prop-2-enoyl]phenyl}-4-(4-hydroxyphenyl)azetidin-2-one with 99% hydrazine hydrate .
- Methods of Application : The compounds were characterized by means of their IR, 1H NMR, Spectroscopic data and microanalysis . All the synthesized products were evaluated for their antimicrobial activity .
- Results : All the compounds were tested for their antibacterial and antifungal activities by broth dilution method .
Cytotoxic Activity
- Scientific Field : Pharmacology
- Application Summary : Certain trisubstituted azetidin-2-one derivatives, including 4-(4-Bromophenyl)azetidin-2-one, have been synthesized and proposed as cytotoxic agents acting via inhibition of tubulin at the colchicine binding site .
- Methods of Application : The design of the target compounds was based upon modification in the structure of the vascular targeting agent combretastatin A-4 (CA-4) . The cis double bond linker in CA-4 was replaced with the azetidin-2-one ring aiming to prevent the cis/trans isomerization that suppresses the activity of CA-4, thereby enhancing its antiproliferative activity .
- Results : All new compounds were investigated in vitro against MCF-7 and HCT-116 cell lines . The inhibition of tubulin polymerization by four most potent compounds was also evaluated .
Antibiotics
- Scientific Field : Medicinal Chemistry
- Application Summary : The azetidin-2-one ring, which is present in 4-(4-Bromophenyl)azetidin-2-one, has been used in the synthesis of life-saving penicillin and cephalosporin antibiotics .
- Methods of Application : The β-lactam ring, which is a part of the azetidin-2-one structure, has been exploited to yield biologically active new chemical entities exhibiting a variety of activities .
- Results : Over the years, β-lactams have also emerged as versatile building blocks (β-lactam synthon method) for the synthesis of amino acids, alkaloids and toxoids with potential .
Antiproliferative Activity
- Scientific Field : Pharmacology
- Application Summary : Certain trisubstituted azetidin-2-one derivatives, including 4-(4-Bromophenyl)azetidin-2-one, have been synthesized and proposed as antiproliferative agents .
- Methods of Application : The design of the target compounds was based upon modification in the structure of the vascular targeting agent combretastatin A-4 (CA-4) . The cis double bond linker in CA-4 was replaced with the azetidin-2-one ring aiming to prevent the cis/trans isomerization that suppresses the activity of CA-4, thereby enhancing its antiproliferative activity .
- Results : All new compounds were investigated in vitro against MCF-7 and HCT-116 cell lines . The inhibition of tubulin polymerization by four most potent compounds was also evaluated .
Synthesis of Life-Saving Antibiotics
- Scientific Field : Medicinal Chemistry
- Application Summary : The azetidin-2-one ring, which is present in 4-(4-Bromophenyl)azetidin-2-one, has been used in the synthesis of life-saving penicillin and cephalosporin antibiotics .
- Methods of Application : The β-lactam ring, which is a part of the azetidin-2-one structure, has been exploited to yield biologically active new chemical entities exhibiting a variety of activities .
- Results : Over the years, β-lactams have also emerged as versatile building blocks (β-lactam synthon method) for the synthesis of amino acids, alkaloids and toxoids with potential .
Synthesis of Chemical Entities
- Scientific Field : Organic Chemistry
- Application Summary : The azetidin-2-one ring, which is present in 4-(4-Bromophenyl)azetidin-2-one, has been used in the synthesis of new chemical entities exhibiting a variety of activities .
- Methods of Application : The β-lactam ring, which is a part of the azetidin-2-one structure, has been exploited to yield biologically active new chemical entities .
- Results : Over the years, β-lactams have also emerged as versatile building blocks (β-lactam synthon method) for the synthesis of amino acids, alkaloids and toxoids with potential .
Propiedades
IUPAC Name |
4-(4-bromophenyl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-3-1-6(2-4-7)8-5-9(12)11-8/h1-4,8H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIKXVRYGIZALB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)azetidin-2-one | |
CAS RN |
103247-89-8 | |
| Record name | 4-(4-bromophenyl)azetidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



